molecular formula C15H18O6 B181623 Triethyl benzene-1,3,5-tricarboxylate CAS No. 4105-92-4

Triethyl benzene-1,3,5-tricarboxylate

Cat. No.: B181623
CAS No.: 4105-92-4
M. Wt: 294.3 g/mol
InChI Key: KXGOWZRHSOJOLF-UHFFFAOYSA-N
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Description

Triethyl benzene-1,3,5-tricarboxylate is a chemical compound with the molecular formula C15H18O6 . It has an average mass of 294.300 Da and a monoisotopic mass of 294.110352 Da . It is also known by other names such as 1,3,5-Benzenetricarboxylic acid, triethyl ester .


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of ethyl propiolate under an argon atmosphere . The reaction was completed within 2 hours, producing a mixture of 1,2,4- and 1,3,5-isomers in a 97:3 molar ratio .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three ethyl ester groups attached to it .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can react with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate . It can also form supramolecular polymers when mixed with conventional BTA-based supramolecular polymers .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 385.9±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a flash point of 168.4±22.4 °C and an index of refraction of 1.509 .

Scientific Research Applications

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), which are structurally related to triethyl benzene-1,3,5-tricarboxylate, are crucial in supramolecular chemistry. Their simple structure and the detailed understanding of their self-assembly behavior make them ideal for applications ranging from nanotechnology to polymer processing. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding showcases their versatility in supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).

Crystal Symmetry

In the study of crystal structures, triethyl-1,3,5-benzenetricarboxylate has shown significant insights into molecular vs. crystal symmetry. The examination of its crystal structure alongside similar compounds has provided valuable information on side-chain conformations and the effects of preferred orientation, contributing to the understanding of crystallographic behavior (Chong, Seaton, Kariuki, & Tremayne, 2006).

Heterogeneous Catalysis

Amide-functionalized covalent organic frameworks (COFs) incorporating BTAs have been developed for efficient catalysis in reactions like Knoevenagel condensation. This application underscores the catalytic potential of BTA-based compounds in creating materials for heterogeneous catalysis (Li et al., 2019).

Coordination Polymers

Research involving 1,3,5-benzene tricarboxylic acid (a core component of this compound) has led to the design of coordination polymers with distinct thermal and magnetic properties. These materials hold promise for advanced applications in materials science (Nadeem, Bhadbhade, & Stride, 2010).

Molecular Self-Assembly

The derivatives of benzene-1,3,5-tricarboxylic acid exhibit a strong tendency to aggregate due to intermolecular hydrogen bonding and other weak interactions, which is fundamental to the study of molecular self-assembly processes (Srinivasulu et al., 2011).

Safety and Hazards

Triethyl benzene-1,3,5-tricarboxylate may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

While the future directions for Triethyl benzene-1,3,5-tricarboxylate are not explicitly mentioned in the search results, its ability to form supramolecular polymers suggests potential applications in the creation of functional multicomponent biomaterials .

Properties

IUPAC Name

triethyl benzene-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGOWZRHSOJOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280588
Record name Triethyl benzene-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4105-92-4
Record name Triethyl trimesate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethyl benzene-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What are the structural characteristics of Triethyl benzene-1,3,5-tricarboxylate and how was its structure determined?

A1: this compound (C15H18O6) is a non-chiral molecule. [] While it was first synthesized in 1868, its full low-temperature structure was determined relatively recently using single-crystal X-ray diffraction. This analysis revealed that the compound crystallizes in the chiral space group P65 (or P61). []

Q2: Can this compound be produced through catalytic reactions, and if so, what type of catalyst and reaction conditions are employed?

A2: Yes, this compound can be generated through the catalytic cyclotrimerization of ethyl propiolate. [] This reaction utilizes a dinuclear xanthene-bridged bis(iminopyridine) di-nickel complex (Ni2(L)(DPA)) as the catalyst. [] Research indicates that a catalyst loading of 5 mol% leads to the complete conversion of ethyl propiolate to benzene products, with this compound being a major product alongside Triethyl benzene-1,2,4-tricarboxylate. [] This reaction proceeds efficiently at room temperature. []

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